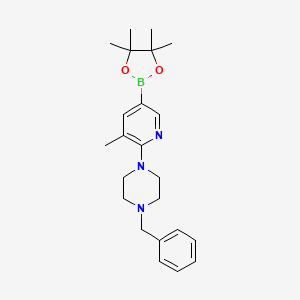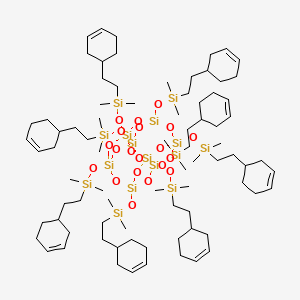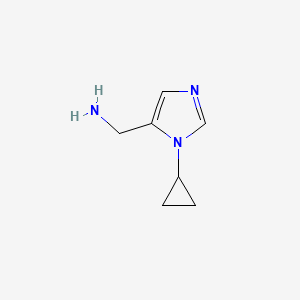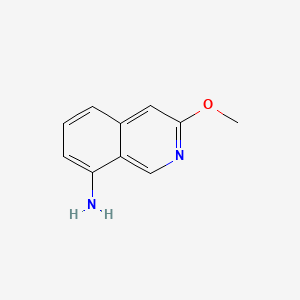![molecular formula C17H18D7N3O2 B593869 (2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1133208-42-0](/img/structure/B593869.png)
(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Descripción general
Descripción
“(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile” is also known as Vildagliptin . It is a potent, selective, and orally bio-available dipeptidyl-peptidase IV (DPP IV) inhibitor . It has been used in clinical trials for the treatment of Type 2 diabetes .
Molecular Structure Analysis
The molecular formula of this compound is C17H25N3O2 . The molecular weight is 303.3993 . More detailed structural information can be obtained from specialized chemical databases or software.Chemical Reactions Analysis
Vildagliptin behaves as a slow-binding DPP IV inhibitor with an association rate constant of 1.4x10^5 M^-1 s^-1 and a Ki of 17nM . It does not significantly inhibit other peptidases such as dipeptidyl-peptidase II, prolyl oligopeptidase, aminopeptidase P, or aminopeptidase M .Aplicaciones Científicas De Investigación
Diabetes Management
Vildagliptin is a prominent dipeptidyl peptidase-4 inhibitor (DPP-4i) and stands out for its efficacy in managing Type 2 diabetes mellitus (T2DM) with minimal hypoglycemic risk, no gain in weight, and no elevated risk of cardiovascular events . It is used in combination with other drugs like Dapagliflozin for optimal glycemic control .
Obesity and Cardiovascular Disease Treatment
Vildagliptin is used in the treatment of obesity and cardiovascular diseases, which commonly coexist with diabetes. The drug helps manage these conditions by addressing shared risk factors such as sedentary lifestyles and poor dietary choices .
Kidney Dysfunction Treatment
Vildagliptin is also used in the treatment of kidney dysfunction, another condition that often coexists with diabetes. The drug helps manage this condition by improving glycemic control .
Research Tool in Pharmacokinetics
Vildagliptin-d7, being a deuterated version of Vildagliptin, is often used as an internal standard in pharmacokinetic studies. The deuterium atoms make the compound behave slightly differently in the body, allowing researchers to track its metabolism and distribution .
Development of Sustained Release Formulations
Vildagliptin has been loaded into synthesized silica nanoparticles to develop sustained-release formulations. This approach aims to enhance the oral bioavailability of the drug, thereby improving its therapeutic efficacy .
Fluorescent Probe in Analytical Chemistry
Vildagliptin has been used as a target molecule in the development of a simple and sensitive fluorescent probe. This application allows for the easy detection and quantification of the drug in various samples .
Mecanismo De Acción
Safety and Hazards
The compound may cause long-lasting harmful effects to aquatic life, may cause damage to organs through prolonged or repeated exposure, and is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-KRANLNKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vildagliptin-d7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)






